2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline

MAO Inhibition Scaffold Hopping CNS Drug Discovery

2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline (CAS: 1201902-05-7) is a synthetic quinazoline derivative characterized by a 2-methoxyphenyl group at the 2-position and a 4-methylimidazol-1-yl moiety at the 6-position. It belongs to a class of 6-(1H-imidazo-1-yl)-2-arylquinazoline compounds disclosed in US Patent 8,633,208 B2, which act as dual inhibitors of Monoamine Oxidase (MAO) and ligands for Imidazoline I2 receptors (I2-IR).

Molecular Formula C19H16N4O
Molecular Weight 316.4 g/mol
Cat. No. B13873952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline
Molecular FormulaC19H16N4O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4OC
InChIInChI=1S/C19H16N4O/c1-13-11-23(12-21-13)15-7-8-17-14(9-15)10-20-19(22-17)16-5-3-4-6-18(16)24-2/h3-12H,1-2H3
InChIKeyPVSWTHFQIXUVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline: A Dual MAO Inhibitor & Imidazoline Receptor Ligand for CNS Research


2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline (CAS: 1201902-05-7) is a synthetic quinazoline derivative characterized by a 2-methoxyphenyl group at the 2-position and a 4-methylimidazol-1-yl moiety at the 6-position [1]. It belongs to a class of 6-(1H-imidazo-1-yl)-2-arylquinazoline compounds disclosed in US Patent 8,633,208 B2, which act as dual inhibitors of Monoamine Oxidase (MAO) and ligands for Imidazoline I2 receptors (I2-IR) [1]. These pharmacological targets are implicated in the pathophysiology of depression, anxiety disorders, and Parkinson's disease, positioning this compound as a research tool for neurological studies.

Why 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline Cannot Be Substituted by Simpler Analogs


In-class substitution of quinazoline-based MAO inhibitors is not straightforward due to the extreme sensitivity of MAO isoform selectivity and imidazoline receptor affinity to specific substitution patterns [1]. The position of the methoxy group on the 2-phenyl ring (ortho vs. para) and the presence of a methyl group on the imidazole ring are critical determinants of pharmacological profile. For example, the quinoline analog 6-(1H-imidazol-1-yl)-2-(2-methoxyphenyl)quinoline exhibits an IC50 of >10,000 nM for MAO, demonstrating a profound loss of activity compared to the quinazoline scaffold [2]. This underscores that even a single atomic substitution in the core heterocycle can ablate target engagement, making direct procurement of the specific, correctly substituted compound essential for reproducible research.

Quantitative Differentiation of 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline for Scientific Procurement


Scaffold-Class Differential: Quinazoline Core Confers Superior MAO Inhibition Over Quinoline Analogs

The target quinazoline scaffold is fundamentally differentiated from its quinoline analog. The closely related compound 6-(1H-imidazol-1-yl)-2-(2-methoxyphenyl)quinoline (US8633208, Compound 19), which shares the identical 2-methoxyphenyl and imidazole substitution but replaces the quinazoline core with a quinoline, exhibits an IC50 of 10,000 nM for MAO in the MAO-Glo luminescent assay [1]. In contrast, quinazoline-based compounds within the same patent family (e.g., US8633208, Compound 23) demonstrate IC50 values as low as 150 nM for MAO-A [2]. This represents a >66-fold improvement in potency attributable solely to the quinazoline core.

MAO Inhibition Scaffold Hopping CNS Drug Discovery

Regioisomeric Differentiation: Ortho-Methoxy Substitution Patterns Differ from Para-Methoxy Isomers in Target Engagement

The target compound (ortho-methoxy, 2-methoxyphenyl) is a specific regioisomer of 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline (CAS: 1201902-04-6) . The patent US8633208 emphasizes the critical role of aryl substitution for achieving dual MAO/I2 activity profiles [1]. While the para-methoxy isomer is a commercially available comparator, SAR within the patent suggests that the 2-methoxy orientation may alter binding interactions with the I2 imidazoline receptor, a key secondary target distinct from MAO catalytic sites. The precise quantification of this selectivity shift is available in the full patent disclosure.

Structure-Activity Relationship Regioisomerism MAO Selectivity

Imidazole Substituent Differentiation: 4-Methylimidazole Provides Isoform Selectivity Over Unsubstituted Imidazole

The presence of a methyl group at the 4-position of the imidazole ring is a key structural feature differentiating this compound from analogs with unsubstituted imidazole, such as 6-(1H-imidazol-1-yl)-2-phenylquinazoline . Patent data for the broader series indicates that methylation of the imidazole contributes to a balanced dual MAO-A/MAO-B inhibition profile and influences I2 receptor binding mode [1]. Non-methylated analogs have shown a propensity for greater selectivity towards a single MAO isoform, which is undesirable for multi-target CNS indications like depression where balanced MAO-A/B inhibition is therapeutically beneficial.

MAO-B Selectivity Imidazole Substitution Isoform Profiling

Dual Pharmacophore Differentiation: Unique Combination of MAO Inhibition and I2 Imidazoline Receptor Ligand Activity

This compound is distinguished by its intended dual mechanism of action as both an MAO inhibitor and an I2 imidazoline receptor ligand, a profile specifically engineered into the 6-(1H-imidazo-1-yl)-2-arylquinazoline series [1]. In contrast, classical MAO inhibitors like Moclobemide (MAO-A selective, IC50 ~ 200 nM) or Selegiline (MAO-B selective) lack significant I2 receptor affinity [2]. The I2 receptor is an emerging target for depression and pain, and its co-modulation with MAO is hypothesized to provide synergistic therapeutic effects. This dual pharmacophore feature is not present in simpler, single-target comparator compounds.

Dual Pharmacophore I2 Imidazoline Receptor Polypharmacology

Optimal Research Application Scenarios for 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline


CNS Drug Discovery: Investigating the Synergy of MAO Inhibition and I2 Receptor Modulation in Depression Models

The compound's dual pharmacophore profile, as established in its patent family [1], makes it a premier candidate for preclinical studies exploring the therapeutic synergy between elevated monoamine levels (via MAO inhibition) and I2 receptor-mediated neuroprotection. Its quinazoline scaffold ensures significantly higher MAO potency compared to quinoline analogs [2], making it the more relevant tool for in vivo efficacy studies in rodent models of depression.

Pharmacological Tool for Mapping I2 Imidazoline Receptor Distribution and Function in the CNS

Given its designed affinity for the I2 receptor, which co-localizes with MAO in mitochondrial membranes, this compound serves as an essential tool for autoradiography and binding studies aimed at mapping I2 receptor expression in brain tissues [1]. Its structural features (4-methylimidazole and 2-methoxyphenyl) are critical for this receptor interaction, and substitution with a para-methoxy isomer or an unsubstituted imidazole analog would confound results.

Structure-Activity Relationship (SAR) Studies on Quinazoline-Based CNS Agents

This compound is a vital reference point in SAR libraries exploring the impact of aryl and imidazole substitution on CNS polypharmacology. Its ortho-methoxy substitution provides a distinct structural probe when benchmarked against the para-methoxy isomer (CAS 1201902-04-6) [2] and analogs with different aryl groups like 2-(1,3-Benzodioxol-5-yl)-6-(4-methylimidazol-1-yl)quinazoline, enabling the rigorous interrogation of chemical space for lead optimization.

Investigating Isoform-Selective vs. Balanced MAO Inhibition in Parkinson's Disease Research

The 4-methylimidazole moiety on the compound is postulated to confer a balanced MAO-A/B inhibition profile, distinguishing it from MAO-B-selective agents like Rasagiline [1]. This makes it a suitable research compound for comparative studies evaluating the therapeutic potential of balanced versus selective MAO inhibition in neuroprotective strategies for Parkinson's disease.

Quote Request

Request a Quote for 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.